SDZ 64-688
Description
SDZ 64-688 is a synthetic platelet-activating factor (PAF) analog, a class of phospholipid-derived signaling molecules involved in inflammatory responses, platelet aggregation, and immune regulation . PAF analogs like this compound are structurally characterized by a glycerol backbone with specific alkyl and acetyl groups at the sn-1 and sn-2 positions, respectively. These modifications enhance stability and receptor-binding affinity compared to endogenous PAF.
Properties
CAS No. |
134703-18-7 |
|---|---|
Molecular Formula |
C20H30O3 |
Synonyms |
SDZ 64-688 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
PAF analogs and antagonists are categorized based on structural modifications and functional outcomes. Below is a comparative analysis of SDZ 64-688 with key analogs:
Table 1: Structural and Functional Comparison of this compound with Similar PAF Analogs
Key Comparative Insights:
Receptor Specificity: this compound acts primarily as a PAF receptor agonist, whereas BN 52719 and U 66982 exhibit antagonistic or mixed effects . Structural modifications (e.g., phosphono groups in BN 52719) enhance receptor-binding inhibition, making BN 52719 more therapeutically relevant for inflammatory diseases.
Therapeutic Potential: BN 52719 has advanced to preclinical trials for sepsis due to its ability to block PAF-mediated systemic inflammation . this compound's strong agonist activity limits its therapeutic use but makes it valuable for studying PAF signaling pathways.
Stability and Pharmacokinetics: this compound’s acetyl group at the sn-2 position improves stability compared to endogenous PAF, but its long alkyl chain (C18) may reduce solubility . U 66982’s carbamate modification enhances metabolic stability, though its dual activity complicates dose-response profiles.
Research Limitations and Gaps
- This compound: Limited peer-reviewed studies exist beyond initial pharmacological characterizations. No clinical trials are documented in the provided evidence.
- Contradictory Evidence: Some sources (e.g., ) reference "SDZ" in environmental contexts (e.g., sulfadiazine adsorption), which is unrelated to this compound.
Q & A
Q. How can researchers ensure data reproducibility in this compound studies when collaborating across institutions?
- Methodological Answer :
- Standardized Protocols : Share detailed SOPs via platforms like Protocols.io , including instrument calibration steps and reagent lot numbers .
- Blinded Analysis : Use third-party labs for independent validation of key findings (e.g., IC₅₀ values) .
- Data Deposition : Upload raw datasets to repositories like Zenodo or ChEMBL, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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